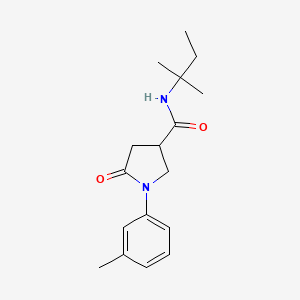
N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMPF-PICA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing the hydrolysis of endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can produce significant biochemical and physiological effects, including increased levels of endocannabinoids, reduced pain sensitivity, decreased anxiety-like behavior, and anti-inflammatory effects. These effects are thought to be mediated through the activation of cannabinoid receptors and the modulation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent and selective FAAH inhibitors, the investigation of its potential therapeutic applications in various disease states, and the exploration of its effects on other signaling pathways. Additionally, further research is needed to understand the long-term effects and safety of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in vivo.
Aplicaciones Científicas De Investigación
N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main applications of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in the treatment of pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
N-(2-methylbutan-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-5-17(3,4)18-16(21)13-10-15(20)19(11-13)14-8-6-7-12(2)9-14/h6-9,13H,5,10-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGUHRICWJHEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4748071.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4748078.png)
![methyl 3-chloro-6-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4748083.png)
![7-tert-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4748084.png)
![N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4748092.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B4748096.png)
![1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4748106.png)
![N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4748113.png)
![ethyl [2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4748125.png)

![propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4748148.png)
![ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748155.png)
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4748159.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4748164.png)